5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole
Description
Properties
IUPAC Name |
5-[[4-(trifluoromethyl)phenyl]methyl]-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)7-3-1-6(2-4-7)5-8-13-15-16-14-8/h1-4H,5H2,(H,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKUXXKMSFJBQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNN=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601227849 | |
| Record name | 5-[[4-(Trifluoromethyl)phenyl]methyl]-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601227849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874607-04-2 | |
| Record name | 5-[[4-(Trifluoromethyl)phenyl]methyl]-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874607-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[4-(Trifluoromethyl)phenyl]methyl]-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601227849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-{[4-(Trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole is a tetrazole derivative that has garnered interest due to its diverse biological activities. This compound is characterized by the presence of a trifluoromethyl group, which enhances its pharmacological properties. The tetrazole ring system is known for its ability to form hydrogen bonds and participate in various biochemical interactions, making it a valuable scaffold in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Weight : 228.17 g/mol
- CAS Number : 874607-04-2
- Structure : The compound consists of a tetrazole ring substituted with a phenyl group that contains a trifluoromethyl moiety.
Antimicrobial Activity
Research has demonstrated that tetrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess antibacterial and antifungal activities:
- Antibacterial Activity : A study reported that tetrazole derivatives exhibited varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were determined using the microdilution method. For example, one derivative showed an MIC of 100 μg/mL against Bacillus subtilis and was compared favorably against penicillin .
Anticancer Activity
Tetrazole derivatives have also been investigated for their anticancer potential. A relevant study indicated that certain tetrazoles demonstrated cytotoxic effects on cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes involved in cancer cell proliferation.
Anti-inflammatory and Analgesic Properties
In addition to antimicrobial and anticancer activities, tetrazole compounds have been reported to exhibit anti-inflammatory and analgesic effects. These properties are attributed to their ability to modulate inflammatory pathways and inhibit pain signaling mechanisms.
Case Studies
-
Synthesis and Evaluation of Tetrazole Derivatives :
A systematic study synthesized various tetrazole derivatives and evaluated their biological activities. Among these, a compound structurally similar to this compound showed promising results against both bacterial strains and cancer cell lines . -
Mechanistic Studies :
Further investigations into the mechanism of action revealed that the incorporation of the trifluoromethyl group significantly enhances the binding affinity of these compounds to target enzymes involved in bacterial resistance and cancer progression .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of 5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole with its analogs:
Key Observations :
- Trifluoromethyl vs. Methyl : The CF₃ group increases molecular weight by ~35% compared to CH₃, significantly altering electronic and steric profiles. The electron-withdrawing nature of CF₃ may enhance acidity of the tetrazole N-H group, affecting reactivity in metal coordination or hydrogen bonding .
- Substituent Position : The para-CF₃ group in the target compound contrasts with the ortho-F substituent in 5-(2-fluorophenyl)-1H-tetrazole, which introduces steric hindrance and polar interactions .
Analogous Compounds :
Catalyst Comparison :
Physicochemical and Application Differences
Lipophilicity :
- The trifluoromethyl group increases logP compared to methyl or fluoro analogs, enhancing membrane permeability—a critical factor in drug design.
Thermal Stability :
- Fluorinated tetrazoles generally exhibit higher thermal stability due to strong C-F bonds, making them suitable for high-temperature applications.
Preparation Methods
Microwave-Assisted Synthesis
Overview:
Microwave irradiation has gained prominence as a rapid and environmentally benign method for synthesizing tetrazoles. It accelerates reaction kinetics, reduces reaction times, and often improves yields without the need for catalysts.
Methodology:
Typically, the synthesis involves a [3+2] cycloaddition reaction between an appropriate nitrile derivative and sodium azide under microwave irradiation. For the specific compound, the process begins with the formation of a precursor nitrile bearing the 4-(trifluoromethyl)phenylmethyl group, followed by cycloaddition.
- A study demonstrated that microwave-promoted synthesis of 5-aryl-2H-tetrazoles, including trifluoromethyl derivatives, could be performed catalyst-free, significantly reducing reaction times from hours to minutes.
- The reaction conditions generally involve heating the nitrile with sodium azide in a suitable solvent (e.g., DMF or DMSO) under microwave irradiation at temperatures around 120°C for 10-20 minutes, yielding high purity products.
- Rapid reaction times
- No need for catalysts
- High yields and purity
- Limited scalability
- Requirement for specialized microwave equipment
Heterogeneous Catalysis
Overview:
Heterogeneous catalysts, including metal oxides and supported nanoparticles, have been employed to enhance selectivity and yield while maintaining eco-friendliness.
Methodology:
The synthesis involves the cycloaddition of azides to nitrile precursors in the presence of catalysts such as zinc oxide, titanium dioxide, or supported metal nanoparticles (e.g., Pd, Cu).
- A notable approach used zinc oxide as a catalyst in a solvent-free environment, facilitating the cycloaddition at moderate temperatures (~80°C) with yields exceeding 85%.
- Supported metal nanoparticles have demonstrated excellent catalytic activity, enabling the synthesis at lower temperatures and shorter times.
Data Table 1: Comparative Catalytic Methods
| Catalyst | Reaction Temperature | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|
| Zinc Oxide | 80°C | 2 | 85+ | Solvent-free, eco-friendly |
| Titanium Dioxide | 100°C | 3 | 80+ | Reusable catalyst |
| Palladium Nanoparticles | 60°C | 1.5 | 88 | High activity, requires careful handling |
- Reusability of catalysts
- Mild reaction conditions
- Environmentally benign
- Catalyst recovery and reuse need optimization
- Potential metal contamination
Miscellaneous Synthetic Routes
Overview:
Other methods include classical multistep syntheses involving intermediate formation, such as hydrazine derivatives, or direct cyclization strategies starting from suitable precursors.
- Hydrazine-based routes: Condensation of hydrazine derivatives with suitable aldehydes or ketones, followed by cyclization.
- Direct cyclization: Using chlorinated intermediates reacting with azide sources under basic conditions.
- A recent study employed a one-pot synthesis where a methylated phenyl precursor was reacted with sodium azide under basic conditions, followed by cyclization to form the tetrazole ring.
- These methods often require longer reaction times (up to 24 hours) and may involve toxic reagents or solvents.
Notes:
While traditional, these methods are less favored due to environmental concerns and lower efficiency compared to microwave and catalytic methods.
Data Summary and Synthesis Strategy Table
| Method | Advantages | Drawbacks | Typical Yield (%) | Reaction Time | Conditions Summary |
|---|---|---|---|---|---|
| Microwave-assisted | Fast, catalyst-free, high yield | Equipment-dependent, scalability issues | 85-95 | 10-20 min | Microwave, solvent (DMF/DMSO), 120°C |
| Heterogeneous catalysis | Eco-friendly, reusable catalysts, moderate conditions | Catalyst recovery, potential metal contamination | 80-88 | 1.5-3 hrs | Moderate temperature, supported catalysts |
| Classical multistep routes | Well-established, versatile | Longer times, environmental concerns | 60-75 | 12-24 hrs | Reflux, toxic reagents |
Q & A
Q. What are the standard synthetic routes for 5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole, and how can reaction conditions be optimized for higher yields?
Q. How is the structural confirmation of this compound achieved post-synthesis?
- Methodological Answer : Structural validation employs:
- Elemental analysis to verify composition (C, H, N, F content).
- Spectroscopic techniques :
- IR spectroscopy to identify functional groups (e.g., tetrazole ring stretching at ~1,500–1,600 cm⁻¹) .
- ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C) .
- Chromatography (HPLC/TLC) to confirm purity (>95%) .
Q. What initial biological screening assays are recommended for evaluating this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Antioxidant potential : DPPH radical scavenging assay .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess safety thresholds .
Advanced Research Questions
Q. How can computational methods like DFT predict the physicochemical properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) provide insights into:
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Answer : Resolve contradictions via:
- Dose-response refinement : Test a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Structural analogs comparison : Use SAR tables to correlate substituents (e.g., trifluoromethyl vs. methoxy groups) with activity .
- Mechanistic studies : Employ fluorescence quenching or molecular docking to validate target interactions (e.g., enzyme inhibition) .
Q. How can derivatives of this compound be systematically designed to study structure-activity relationships (SAR)?
- Methodological Answer : SAR exploration involves:
- Substituent variation : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups at the phenyl or tetrazole positions .
- Bioisosteric replacement : Replace the trifluoromethyl group with chloro or cyano groups to assess hydrophobicity impacts .
- Salt formation : Synthesize sodium or potassium salts to improve aqueous solubility .
High-throughput screening (HTS) libraries can expedite SAR analysis .
Methodological Notes
- Data Contradiction Analysis : Cross-validate biological results using orthogonal assays (e.g., enzymatic vs. cell-based) and statistical tools (e.g., ANOVA with post-hoc tests) .
- Experimental Design : Follow OECD guidelines for reproducibility, including triplicate runs and positive/negative controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
